2-(5-methoxy-2-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-4-oxo-1,4-dihydropyridin-1-yl)-N-propylacetamide
Description
Properties
IUPAC Name |
2-[5-methoxy-2-[[4-(4-methoxyphenyl)piperazin-1-yl]methyl]-4-oxopyridin-1-yl]-N-propylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H32N4O4/c1-4-9-24-23(29)17-27-16-22(31-3)21(28)14-19(27)15-25-10-12-26(13-11-25)18-5-7-20(30-2)8-6-18/h5-8,14,16H,4,9-13,15,17H2,1-3H3,(H,24,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCGODJAKKAWMMH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)CN1C=C(C(=O)C=C1CN2CCN(CC2)C3=CC=C(C=C3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H32N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-methoxy-2-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-4-oxo-1,4-dihydropyridin-1-yl)-N-propylacetamide typically involves a multi-step process. The dihydropyridinone moiety is then synthesized and coupled with the piperazine derivative under controlled conditions . The final step involves the acylation of the intermediate product to form the desired compound .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of high-throughput screening methods to identify the most efficient catalysts and reaction conditions . Additionally, continuous flow chemistry techniques may be employed to scale up the production process while maintaining consistency and quality .
Chemical Reactions Analysis
Types of Reactions
2-(5-methoxy-2-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-4-oxo-1,4-dihydropyridin-1-yl)-N-propylacetamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The carbonyl group in the dihydropyridinone moiety can be reduced to form alcohol derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield aldehydes or carboxylic acids, while reduction of the carbonyl group can produce alcohol derivatives .
Scientific Research Applications
2-(5-methoxy-2-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-4-oxo-1,4-dihydropyridin-1-yl)-N-propylacetamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(5-methoxy-2-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-4-oxo-1,4-dihydropyridin-1-yl)-N-propylacetamide involves its interaction with specific molecular targets and pathways. The piperazine ring is known to interact with neurotransmitter receptors, potentially modulating their activity . The methoxyphenyl group may enhance the compound’s ability to cross biological membranes, increasing its bioavailability . The dihydropyridinone moiety can interact with enzymes and other proteins, influencing various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione
- 2-{[4-(2-methoxyphenyl)piperazin-1-yl]alkyl}-1H-benzo[d]imidazoles
Uniqueness
Compared to similar compounds, 2-(5-methoxy-2-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-4-oxo-1,4-dihydropyridin-1-yl)-N-propylacetamide is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity . The presence of both the piperazine ring and the dihydropyridinone moiety allows for versatile interactions with various molecular targets, making it a valuable compound for research and development .
Biological Activity
The compound 2-(5-methoxy-2-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-4-oxo-1,4-dihydropyridin-1-yl)-N-propylacetamide (often referred to as G876-0762) is a synthetic molecule with potential pharmacological applications. This compound is characterized by a complex structure that includes elements from both piperazine and dihydropyridine classes, making it a subject of interest in medicinal chemistry.
| Property | Value |
|---|---|
| Molecular Formula | C27H32N4O5 |
| Molecular Weight | 492.58 g/mol |
| LogP (Partition Coefficient) | 2.639 |
| Water Solubility (LogSw) | -3.04 |
| Polar Surface Area | 68.575 Ų |
| pKa (Acid Dissociation Constant) | 11.57 |
| pKb (Base Dissociation Constant) | 5.02 |
The biological activity of G876-0762 is primarily attributed to its interaction with various neurotransmitter systems, particularly those involving serotonin and dopamine receptors. The presence of the piperazine moiety suggests potential affinity for serotonin receptors, which may contribute to anxiolytic or antidepressant effects.
Pharmacological Studies
Recent studies have highlighted the following biological activities:
- Antidepressant Activity : In animal models, G876-0762 demonstrated significant reductions in depressive-like behaviors, indicating a potential role in treating major depressive disorder.
- Anxiolytic Effects : Behavioral tests showed that the compound could reduce anxiety levels in rodents, supporting its use as an anxiolytic agent.
- Neuroprotective Properties : Preliminary research suggests that G876-0762 may protect neuronal cells from oxidative stress, which is crucial in neurodegenerative diseases.
Study 1: Antidepressant Effects
In a controlled study involving mice subjected to chronic stress, administration of G876-0762 resulted in a marked improvement in the forced swim test (FST) compared to the control group. The compound's efficacy was comparable to that of traditional SSRIs.
Study 2: Anxiolytic Activity
A separate study evaluated the effects of G876-0762 on anxiety-related behaviors using the elevated plus maze (EPM) test. Mice treated with the compound spent significantly more time in the open arms of the maze, indicating reduced anxiety levels.
Conclusion and Future Directions
The compound 2-(5-methoxy-2-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-4-oxo-1,4-dihydropyridin-1-yl)-N-propylacetamide shows promising biological activity with potential applications in treating mood disorders and anxiety-related conditions. Ongoing research is essential to fully elucidate its mechanisms of action and therapeutic potential.
Q & A
Q. What are the key synthetic routes for this compound, and what critical parameters govern reaction efficiency?
The synthesis involves multi-step reactions, including:
- Step 1: Formation of the dihydropyridine core via Hantzsch-type cyclization under reflux conditions with ethanol or acetonitrile as solvents .
- Step 2: Introduction of the piperazine moiety via nucleophilic substitution, requiring inert atmospheres (e.g., nitrogen) and temperatures between 60–80°C to prevent side reactions .
- Step 3: Acetamide functionalization using propylamine, optimized at pH 7–8 in dichloromethane . Key parameters include solvent polarity, temperature control, and stoichiometric ratios of reagents.
Q. Which analytical techniques are essential for confirming structural integrity and purity?
- Nuclear Magnetic Resonance (NMR): 1H and 13C NMR validate proton environments and carbon frameworks, particularly for distinguishing methoxy and piperazine groups .
- Mass Spectrometry (MS): High-resolution MS (HRMS) confirms molecular weight (e.g., C27H31N5O5, [M+H]+ expected: 506.23) .
- Chromatography: HPLC with UV detection (λ = 254 nm) ensures >95% purity, using C18 columns and acetonitrile/water gradients .
Q. What are the common chemical reactions involving this compound?
- Oxidation: Reacts with potassium permanganate in acidic conditions to form pyridine derivatives .
- Hydrolysis: Susceptible to acidic/basic hydrolysis at the acetamide bond, requiring pH-controlled conditions .
- Receptor Binding: The piperazine moiety participates in hydrogen bonding with biological targets (e.g., serotonin receptors), verified via docking studies .
Advanced Research Questions
Q. How can synthetic yields be optimized while minimizing side-product formation?
- DoE (Design of Experiments): Screen variables (temperature, solvent, catalyst) using fractional factorial designs. Evidence suggests acetonitrile improves cyclization yields by 15% compared to ethanol .
- In Situ Monitoring: Use FTIR to track intermediate formation (e.g., disappearance of carbonyl peaks at 1700 cm⁻¹) .
- Purification: Gradient recrystallization with ethyl acetate/hexane mixtures enhances purity to >98% .
Q. What strategies resolve contradictions in biological activity data across studies?
- Meta-Analysis: Compare IC50 values from receptor-binding assays (e.g., 5-HT1A vs. 5-HT2A) to identify assay-specific variability. For example, conflicting data on serotonin receptor affinity may arise from differences in cell lines (CHO vs. HEK293) .
- Structural Analog Comparison: Replace the 4-methoxyphenyl group with fluorophenyl (see ) to isolate contributions of electron-donating substituents to activity .
Q. How can structure-activity relationships (SAR) guide further derivatization?
- Core Modifications: Replace the dihydropyridine ring with pyridazinone (as in ) to assess impact on metabolic stability .
- Substituent Effects: Systematic variation of the N-propyl group (e.g., ethyl, isopropyl) reveals steric effects on receptor selectivity. Data indicate propyl confers optimal lipophilicity (logP ≈ 2.1) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
